molecular formula C12H8F3N3O4 B11809689 Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11809689
M. Wt: 315.20 g/mol
InChI Key: LKKYWTWZRGEHPZ-UHFFFAOYSA-N
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Description

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The nitro and trifluoromethyl groups are then introduced through nitration and trifluoromethylation reactions, respectively. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

Uniqueness

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, with the CAS number 1172283-37-2, is a pyrazole derivative that has garnered attention for its potential biological activities. The compound's structure includes a trifluoromethyl group, which is known to enhance biological activity in various chemical compounds. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

PropertyData
Molecular FormulaC₁₂H₈F₃N₃O₄
Molecular Weight315.20 g/mol
CAS Number1172283-37-2
Melting PointNot available
Boiling PointNot available

The compound features a pyrazole ring substituted with a nitro group and a trifluoromethyl group, which contributes to its unique electronic properties and enhances its reactivity.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds containing the pyrazole moiety can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies have shown that derivatives of this compound demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). For example, a related compound showed an IC₅₀ value of approximately 5.40 μM against COX enzymes, indicating potential anti-inflammatory and anticancer properties .

Anti-inflammatory Activity

The introduction of the trifluoromethyl group is associated with enhanced anti-inflammatory effects. Research has demonstrated that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Quantitative Analysis:
A recent study reported that certain pyrazole derivatives exhibited IC₅₀ values ranging from 0.01 to 69.15 μg/mL against COX-1 and COX-2, showing comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Nitro Group : Increases electron-withdrawing capacity, which may enhance interactions with biological targets.

Studies suggest that modifications to the substituents on the pyrazole ring can lead to variations in potency and selectivity against specific biological targets .

Summary of Research Findings

A review of recent literature reveals the following key findings regarding the biological activity of this compound:

  • Anticancer Activity : Effective against multiple cancer cell lines with promising IC₅₀ values.
  • Anti-inflammatory Properties : Significant inhibition of COX enzymes, demonstrating potential as an NSAID alternative.
  • SAR Insights : Structural modifications can enhance bioactivity; particularly, the trifluoromethyl group plays a critical role in increasing efficacy.

Properties

Molecular Formula

C12H8F3N3O4

Molecular Weight

315.20 g/mol

IUPAC Name

methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylate

InChI

InChI=1S/C12H8F3N3O4/c1-22-11(19)7-5-16-17(6-7)9-3-2-8(12(13,14)15)4-10(9)18(20)21/h2-6H,1H3

InChI Key

LKKYWTWZRGEHPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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